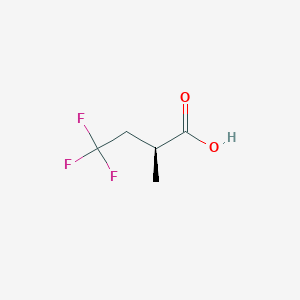
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of an amino group, a difluoromethyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Amination: The amino group can be introduced through a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides, amines
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
科学的研究の応用
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake due to its functional groups and structural features.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance lipophilicity and membrane permeability. The pyrrolidine ring can interact with receptor sites, potentially modulating their activity.
類似化合物との比較
Similar Compounds
3-Amino-1-(4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one: Similar structure but with a single fluorine atom.
3-Amino-1-(4,4-dichloro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
The presence of the difluoromethyl group in 3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs with different halogen substitutions.
特性
分子式 |
C8H14F2N2O2 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
3-amino-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H14F2N2O2/c9-8(10)3-6(4-13)12(5-8)7(14)1-2-11/h6,13H,1-5,11H2 |
InChIキー |
FHCZWZTUYUNWPT-UHFFFAOYSA-N |
正規SMILES |
C1C(N(CC1(F)F)C(=O)CCN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



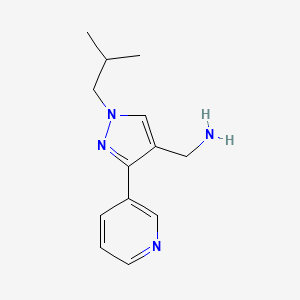



![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
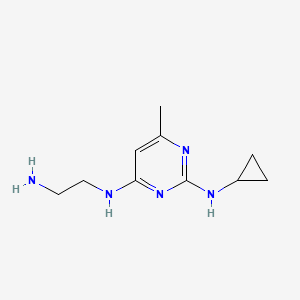
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)

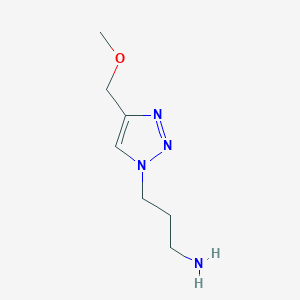
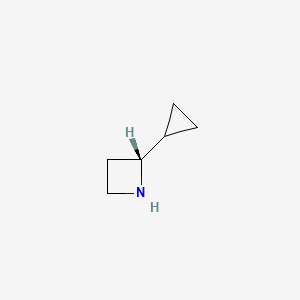
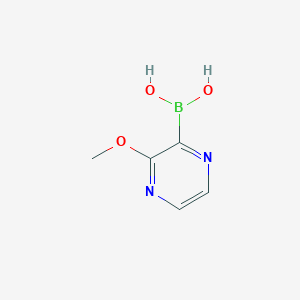
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)
